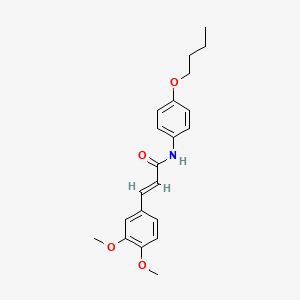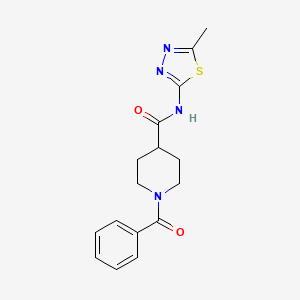
1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
Descripción general
Descripción
1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BMT-047, is a chemical compound that has been studied for its potential therapeutic applications. BMT-047 belongs to the class of compounds known as thiadiazoles, which have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) enzymes, which are involved in inflammation and cell signaling. 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has also been shown to inhibit the activation of certain signaling pathways, such as the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective effects. 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor effects. Additionally, 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to protect against oxidative stress and neurotoxicity, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide for lab experiments is that it has been shown to exhibit a range of biological activities, which may make it useful for studying various disease models. Additionally, 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to have low toxicity in vitro, which may make it a safer alternative to other compounds with similar biological activities. However, one limitation of 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer and other diseases. 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to enhance the effects of certain chemotherapy drugs in cancer cells, which may make it a promising candidate for combination therapy. Additionally, further studies are needed to better understand the mechanism of action of 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide and its effects on various signaling pathways. Finally, studies are needed to determine the safety and efficacy of 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in vivo, which will be necessary for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-18-19-16(23-11)17-14(21)12-7-9-20(10-8-12)15(22)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMLNXHGSFKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl ({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4766562.png)
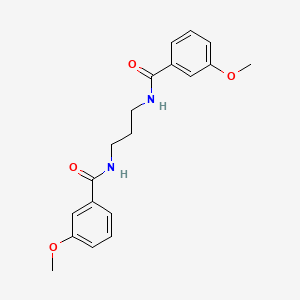
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)
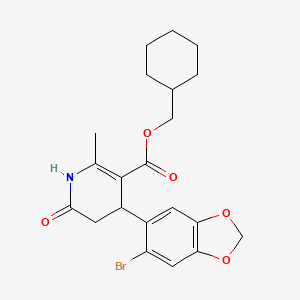

![3-(2,4-dichlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4766596.png)
![4,4,6-trimethyl-2-oxo-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate](/img/structure/B4766607.png)

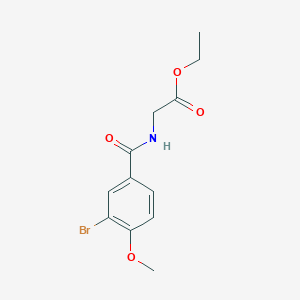
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4766621.png)
![4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4766629.png)
![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)
